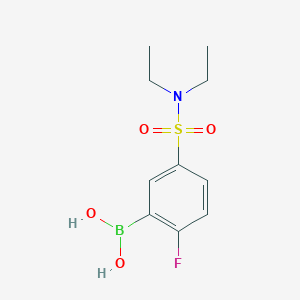

(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid

Description

(5-(N,N-Diethylsulfamoyl)-2-fluorophenyl)boronic acid is a specialized boronic acid derivative characterized by a 2-fluorophenyl core substituted with a diethylsulfamoyl group at the 5-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl scaffolds . Its diethylsulfamoyl moiety enhances solubility in organic solvents and modulates electronic properties, making it advantageous in synthesizing bioactive molecules, particularly in pharmaceutical and agrochemical research . The CAS number 1704095-35-1 (for its methoxy analog) and related derivatives (e.g., 1704066-89-6) highlight its structural versatility .

Properties

IUPAC Name |

[5-(diethylsulfamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7,14-15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYWNDSBBYYNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, mechanisms of action, and biological applications, supported by research findings and case studies.

- Molecular Formula: C11H15BFNO4S

- Molecular Weight: 287.14 g/mol

- CAS Number: 1704097-26-6

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The fluorine atom enhances the compound's acidity and binding affinity, improving its interaction with biological targets.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated moderate activity against various bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results suggest that the compound may serve as a potential antimicrobial agent, especially in treating infections caused by resistant strains.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a target for antiviral therapies. In vitro studies reported an IC50 value of 0.016 µM against PI4KIIIβ, indicating strong inhibitory activity .

Case Studies

- Antiviral Properties : A study explored the antiviral efficacy of similar boronic acids against human rhinoviruses (hRVs). The compounds demonstrated broad-spectrum antiviral activity with low cytotoxicity, suggesting that this compound could be developed into a therapeutic agent against viral infections .

- Anticancer Activity : Research into the anticancer properties of boronic acids has revealed their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. This compound's structural features may enhance its effectiveness in this regard.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The diethylsulfamoyl group in (5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid acts as a strong EWG, reducing electron density at the boron center. This deactivation can slow transmetalation in Suzuki reactions but improves stability against protodeboronation compared to electron-donating analogs like (5-amino-2-fluorophenyl)boronic acid .

- Steric Considerations: Bulky substituents (e.g., tert-butylcarbamoyl) hinder coupling efficiency, whereas the diethylsulfamoyl group balances steric bulk and solubility, enabling efficient cross-couplings in drug discovery pipelines .

Pharmacological Relevance

- Antimicrobial and Antiparasitic Agents: Derivatives of this compound are precursors to kinetoplastid inhibitors (e.g., LXE408), targeting neglected tropical diseases .

- Urease Inhibition: Sulfonamide-containing boronic acids, such as those derived from 5-bromothiophene-2-sulfonamide, demonstrate urease inhibitory activity, though the diethylsulfamoyl variant offers improved pharmacokinetic profiles .

Suzuki Coupling Efficiency

- Yields and Selectivity: The diethylsulfamoyl group facilitates high-yield couplings (e.g., >80% in optimized conditions) compared to carbamoyl analogs, which often require elevated temperatures or excess catalyst .

- Modular Synthesis: and highlight the use of brominated intermediates (e.g., 5-bromo-N,N-diethylthiophene-2-sulfonamide) for stepwise functionalization, enabling rapid diversification of the boronic acid scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.